molecular formula C16H14O4 B15209568 3-Methoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one CAS No. 40893-30-9

3-Methoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B15209568
CAS No.: 40893-30-9
M. Wt: 270.28 g/mol
InChI Key: JUPFWHYTUXPAFF-UHFFFAOYSA-N
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Description

3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes both methoxy and isobenzofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable isobenzofuran precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include:

    Catalysts: Acidic or basic catalysts to promote the reaction.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature: Controlled temperatures to optimize the reaction yield.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. Key aspects of industrial production include:

    Scale-up: Adapting laboratory-scale reactions to industrial-scale production.

    Optimization: Fine-tuning reaction parameters to achieve high purity and yield.

    Safety: Implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:

    3-Methoxy-4-hydroxyphenylacetic acid: Similar in structure but with different functional groups.

    4-Methoxy-3-hydroxyphenylacetic acid: Another related compound with distinct chemical properties.

    3-Methoxytyramine hydrochloride: Shares the methoxy group but differs in overall structure and reactivity.

Properties

CAS No.

40893-30-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-methoxy-3-(4-methoxyphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C16H14O4/c1-18-12-9-7-11(8-10-12)16(19-2)14-6-4-3-5-13(14)15(17)20-16/h3-10H,1-2H3

InChI Key

JUPFWHYTUXPAFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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